1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルボン酸

説明

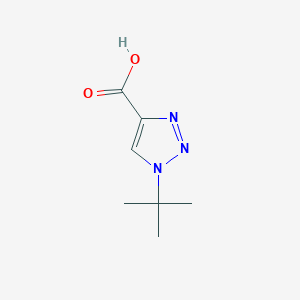

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

固相ペプチド合成 (SPPS)

1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルボン酸: は、ユニークなペプチドの合成のために SPPS で使用されます。 tert-ブチル基はカルボン酸の保護基として機能し、ペプチド結合の選択的な形成を可能にします .

グルタミン酸 tert-ブチルエステル残基の合成

生化学の分野では、この化合物はグルタミン酸 tert-ブチルエステル残基を作成するために使用されます。 これらの修飾されたアミノ酸は、タンパク質構造と機能を研究するためにペプチドに組み込むことができます .

有機合成

1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルボン酸 の tert-ブチル基は、有機合成における一般的な部分です。 これは、カルボン酸とアルコールの保護基として使用され、穏やかな酸性条件下で脱保護できます .

医薬品化学

医薬品化学では、化合物のトリアゾール環は貴重な足場です。 ペプチド結合の模倣と薬物動態特性を改善する能力により、新規医薬品の設計によく使用されます .

触媒作用

この化合物は、特に銅(I)触媒アジド-アルキン環状付加 (CuAAC) で、触媒系における配位子として機能できます。 反応速度を向上させ、さまざまなトリアゾール含有化合物を生成するために使用できます .

抗増殖剤

研究者は、トリアゾール誘導体を抗増殖剤として使用することを模索してきました。 1-(tert-ブチル)-1H-1,2,3-トリアゾール-4-カルボン酸のような化合物は、急性骨髄性白血病 (AML) の場合など、癌細胞の増殖を阻害する可能性について研究されています .

作用機序

Target of action

Without specific studies, it’s hard to identify the exact targets of this compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of action

The mode of action would also depend on the specific targets. For instance, some triazole derivatives inhibit the cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the tert-butyl group in this compound might influence its lipophilicity, which could affect its absorption and distribution .

Result of action

The molecular and cellular effects would depend on the compound’s targets and mode of action. For example, if the compound targets a specific enzyme, it might inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For instance, the stability of some compounds can be affected by exposure to light or high temperatures .

生物活性

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1260665-09-5) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential as an antimicrobial agent, and its role in various biochemical assays.

1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid has a molecular formula of and a molecular weight of 169.18 g/mol. Its structure includes a triazole ring and a carboxylic acid functional group, which contribute to its biological activity. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1260665-09-5 |

| Purity | 95% |

| Predicted Boiling Point | 329.4 ± 34.0 °C |

| pKa (Acidic Constant) | 3.37 ± 0.50 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives, including 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

In a comparative study using COX inhibitor screening assays, several derivatives were tested against COX-1 and COX-2 enzymes. The IC50 values for selected compounds demonstrated significant inhibition:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid | TBD | TBD |

While specific IC50 values for this compound were not detailed in the available literature, its structural similarity to other effective triazole derivatives suggests potential efficacy against these enzymes .

Antimicrobial Activity

The antimicrobial properties of triazoles have been well-documented, particularly in their ability to inhibit fungal growth and bacterial proliferation. Triazoles function by disrupting cellular processes and inhibiting enzyme activities essential for microbial survival.

In laboratory settings, compounds similar to 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid have exhibited activity against various pathogens, including:

- Bacteria : E. coli and S. aureus

- Fungi : C. albicans and A. niger

The effectiveness is often measured through minimum inhibitory concentration (MIC) assays.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various substituted triazoles and evaluated their anti-inflammatory effects through in vivo models like carrageenan-induced paw edema . The results indicated promising anti-inflammatory activity correlated with structural modifications.

- Complex Formation Studies : Research into lanthanum(III) complexes with triazole ligands showed that these complexes exhibited antioxidant properties and could scavenge free radicals effectively . This suggests that the incorporation of metal ions could enhance the biological activity of triazole derivatives.

特性

IUPAC Name |

1-tert-butyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。